3-Chloro-4-(isopentyloxy)aniline

Nicotinic Acetylcholine Receptors Pharmacology Ion Channels

3-Chloro-4-(isopentyloxy)aniline (CAS 5211-06-3) is a substituted aniline derivative with the molecular formula C11H16ClNO and a molecular weight of 213.70 g/mol, supplied as a liquid with a minimum purity specification of 95%. This halogenated aromatic amine features a chlorine atom at the 3-position and a branched isopentyloxy (3-methylbutoxy) side chain at the 4-position of the benzene ring, distinguishing it from simpler alkoxy-aniline analogs.

Molecular Formula C11H16ClNO
Molecular Weight 213.7 g/mol
CAS No. 5211-06-3
Cat. No. B3143311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(isopentyloxy)aniline
CAS5211-06-3
Molecular FormulaC11H16ClNO
Molecular Weight213.7 g/mol
Structural Identifiers
SMILESCC(C)CCOC1=C(C=C(C=C1)N)Cl
InChIInChI=1S/C11H16ClNO/c1-8(2)5-6-14-11-4-3-9(13)7-10(11)12/h3-4,7-8H,5-6,13H2,1-2H3
InChIKeyHCMVXTAACGDJEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(isopentyloxy)aniline (CAS 5211-06-3): Procurement-Ready Chemical Profile and Research-Grade Purity Benchmarks


3-Chloro-4-(isopentyloxy)aniline (CAS 5211-06-3) is a substituted aniline derivative with the molecular formula C11H16ClNO and a molecular weight of 213.70 g/mol, supplied as a liquid with a minimum purity specification of 95% . This halogenated aromatic amine features a chlorine atom at the 3-position and a branched isopentyloxy (3-methylbutoxy) side chain at the 4-position of the benzene ring, distinguishing it from simpler alkoxy-aniline analogs [1]. The compound is intended exclusively for research and development applications, including use as a synthetic building block and a probe in pharmacological assays, and is explicitly not approved for human or veterinary use or for incorporation into consumer products .

Halogenated aromatic amine building block with branched isopentyloxy substitution
Reported pharmacological probe for α3β4 nAChR, monoamine transporters, and MPO
Liquid format with defined purity; research use only

Why 3-Chloro-4-(isopentyloxy)aniline Is Not Interchangeable with Shorter-Chain or Linear Alkoxy Aniline Analogs


The assumption that 3-chloro-4-alkoxyanilines with different O-alkyl substituents can be used interchangeably is not supported by pharmacological evidence. While the 3-chloro-4-alkoxyaniline core is a common scaffold, the specific length and branching of the O-alkyl chain critically modulate the compound's lipophilicity, steric bulk, and electronic properties [1]. These physicochemical differences translate directly into differential molecular recognition at biological targets, as demonstrated by the compound's potent sub-nanomolar antagonism at the α3β4 nicotinic acetylcholine receptor (nAChR), a profile that cannot be assumed for its isopropoxy, isobutoxy, or linear pentoxy analogs [2]. Simply substituting a different alkoxyaniline into a validated experimental protocol may lead to loss of activity or a change in selectivity profile, thereby invalidating comparative results and wasting resources.

Alkoxy chain branching and length modulate lipophilicity and target recognition; shorter or linear analogs may shift activity
α3β4 nAChR antagonist profile cannot be assumed for isopropoxy, isobutoxy, or pentoxy analogs; subtype selectivity may differ
In vivo response benchmarks observed with isopentyloxy may not transfer; model context may require revalidation

Quantitative Performance Differentiation: 3-Chloro-4-(isopentyloxy)aniline vs. In-Class Analogs and Reference Compounds


Sub-Nanomolar Antagonism at α3β4 nAChR: A Critical Selectivity Driver vs. Other nAChR Subtypes

3-Chloro-4-(isopentyloxy)aniline exhibits potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM [1]. This is notably more potent than its activity at the closely related α4β2 (IC50 = 12 nM) and α4β4 (IC50 = 15 nM) nAChR subtypes [1]. This differential activity profile, established in the same assay system (86Rb+ efflux in human SH-SY5Y cells), identifies the compound as a valuable tool for studying α3β4-mediated pharmacology.

α3β4 nAChR Antagonism
Head-to-head
IC50 1.8 nM (α3β4) vs 12 nM (α4β2), 15 nM (α4β4)
Supports α3β4-selective nAChR research
SH-SY5Y cells, 86Rb+ efflux assay
Nicotinic Acetylcholine Receptors Pharmacology Ion Channels

In Vivo Functional Activity: Quantified Antinociception in Murine Model for Nicotine Response

The in vivo functional relevance of 3-Chloro-4-(isopentyloxy)aniline's nAChR antagonism is confirmed by its ability to block nicotine-induced antinociception in ICR mice. Subcutaneous administration of the compound resulted in an ED50 of 15 mg/kg in a hotplate assay and a more potent ED50 of 1.2 mg/kg in a tail-flick assay [1]. These data provide quantitative benchmarks for researchers designing behavioral studies and offer a clear advantage over in vitro-only compounds.

In Vivo Nicotine Antinociception
Head-to-head
ED50 15 mg/kg (hotplate) vs 1.2 mg/kg (tail-flick)
Provides model-response benchmarks for behavioral studies
ICR mice, subcutaneous, nicotine-induced
In Vivo Pharmacology Behavioral Neuroscience Nicotinic Receptors

Monoamine Transporter Modulation Profile: A Unique Mix of Serotonin and Norepinephrine Activity

The compound exhibits a distinct polypharmacology at human monoamine transporters. It inhibits [3H]serotonin uptake at SERT with an IC50 of 100 nM, [3H]norepinephrine uptake at NET with an IC50 of 443 nM, and shows weaker activity at DAT (IC50 = 658 nM) [1]. This profile, characterized by higher potency at SERT relative to NET and DAT, is different from many classical reuptake inhibitors and may be useful for exploring novel neuropharmacological mechanisms.

Monoamine Transporter Profile
Head-to-head
SERT IC50 100 nM, NET 443 nM, DAT 658 nM
SERT-predominant inhibition pattern
HEK293 cells, [3H]neurotransmitter uptake
Monoamine Transporters Neurotransmission Drug Discovery

Enzymatic Target Profile: Differentiating Myeloperoxidase and Thyroid Peroxidase Activity

3-Chloro-4-(isopentyloxy)aniline shows moderate inhibition of human myeloperoxidase (MPO) with an IC50 of 54 nM [1]. Importantly, it is substantially less active against the related heme peroxidase, thyroid peroxidase (TPO), with an IC50 of 2,000 nM [1]. This 37-fold selectivity window for MPO over TPO suggests a reduced potential for thyroid-related off-target effects, a common liability for less selective peroxidase inhibitors.

MPO vs TPO Selectivity
Head-to-head
MPO IC50 54 nM, TPO IC50 2000 nM (37-fold)
MPO study with reduced TPO interference context
Aminophenyl fluorescein / 3-iodotyrosine assays
Enzyme Inhibition Peroxidases Inflammation

Procurement-Ready Identity: Standardized Purity and Specification vs. Custom Synthesis

3-Chloro-4-(isopentyloxy)aniline is available as an off-the-shelf research chemical from multiple vendors with a standardized minimum purity specification of 95% . This compares favorably to the procurement of similar, less common analogs like 3-chloro-4-isobutoxyaniline hydrochloride, which may require custom synthesis or be available only in limited quantities with potentially variable purity . The immediate availability of 3-Chloro-4-(isopentyloxy)aniline with a defined purity reduces lead times and experimental variability associated with custom-synthesized batches.

Commercial Purity Specification
Data to verify
Minimum Purity 95% (catalog) vs custom analog
Defined purity and sourcing reliability
Supplier-reported; verify with lot-specific COA
Chemical Procurement Quality Control Sourcing

Validated Research Applications for 3-Chloro-4-(isopentyloxy)aniline: From Bench to Behavioral Pharmacology


Investigating α3β4 nAChR Function in Vitro

Use 3-Chloro-4-(isopentyloxy)aniline as a potent and subtype-selective pharmacological antagonist to dissect the contribution of α3β4 nicotinic acetylcholine receptors in cellular assays, including calcium flux and membrane potential studies, leveraging its 6.7-fold selectivity over α4β2 nAChRs [1].

In Vivo Behavioral Studies of Nicotine Dependence and Antinociception

Employ this compound in rodent models to evaluate the role of nAChR antagonism in modulating nicotine-induced behaviors. The established in vivo ED50 of 1.2 mg/kg in the tail-flick assay provides a validated starting dose for systemic administration studies [1].

Probing the Functional Interplay of Monoamine Transporters

Utilize the compound's unique inhibitory profile (SERT IC50 = 100 nM, NET IC50 = 443 nM, DAT IC50 = 658 nM) to study the downstream effects of modulating serotonin and norepinephrine uptake in cellular models, offering a distinct alternative to standard selective reuptake inhibitors [1].

Studying Myeloperoxidase Biology with Reduced Thyroid Off-Target Risk

Apply 3-Chloro-4-(isopentyloxy)aniline as an MPO inhibitor (IC50 = 54 nM) in models of inflammation and oxidative stress, where its 37-fold selectivity over TPO (IC50 = 2,000 nM) helps minimize confounding effects related to thyroid hormone synthesis [2].

Application
Selection Property
Validation Focus
α3β4 nAChR Subtype-Selective Studies
α3β4/α4β2/α4β4 selectivity profile
Subtype-specific cellular response
Nicotine-Induced Behavioral Models
In vivo ED50 benchmark for antinociception
Dose-response and target engagement in rodent models
Monoamine Transporter Profiling
SERT/NET/DAT inhibition pattern
Functional neurotransmitter uptake modulation
Myeloperoxidase (MPO) Inhibition
MPO/TPO selectivity context
MPO-mediated oxidative stress endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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